molecular formula C22H18N2S B2633570 (2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-33-9

(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B2633570
CAS No.: 476675-33-9
M. Wt: 342.46
InChI Key: VVYVKGZBDXNEOO-CRVGVPJFSA-N
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Description

The compound "(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile" is a structurally complex molecule featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and a conjugated dienenitrile chain terminated by a phenyl moiety. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are often modulated by substituent effects on the heterocyclic core .

Properties

IUPAC Name

(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-11-12-19(13-17(16)2)21-15-25-22(24-21)20(14-23)10-6-9-18-7-4-3-5-8-18/h3-13,15H,1-2H3/b9-6+,20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYVKGZBDXNEOO-CRVGVPJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile , often referred to as BPT , has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20N2S
  • Molecular Weight : 348.47 g/mol
  • IUPAC Name : this compound

Research indicates that BPT derivatives exhibit a range of biological activities primarily through the inhibition of key enzymes and pathways:

  • Tyrosinase Inhibition : BPT derivatives have shown significant inhibitory effects on tyrosinase, an enzyme critical for melanin production. For instance, certain derivatives were found to be over 190-fold more potent than kojic acid, a well-known tyrosinase inhibitor .
  • Antioxidant Activity : Some studies suggest that BPT possesses antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Effects : Preliminary data indicate that BPT derivatives may exhibit antimicrobial activity against various pathogens, although further studies are required to elucidate the specific mechanisms involved.

Biological Activity Assays

The biological activity of BPT has been evaluated using various in vitro assays:

Activity Assay Type Result
Tyrosinase InhibitionEnzymatic assayIC50 = 0.1 ± 0.01 µM (190-fold more potent than kojic acid)
Antioxidant ActivityDPPH scavenging assaySignificant reduction in DPPH radical
Antimicrobial ActivityDisc diffusion methodInhibition zones observed against E. coli and S. aureus

Case Studies

Several case studies have highlighted the efficacy of BPT in different biological contexts:

  • Skin Whitening Agents : A study demonstrated that BPT derivatives are used in skin-whitening formulations due to their potent tyrosinase inhibition properties. The most effective derivative showed a significant reduction in melanin synthesis in human skin cells .
  • Cancer Research : Investigations into the anti-cancer potential of BPT derivatives revealed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : Recent studies suggested that BPT may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Comparisons

Heterocyclic Core Variations

The thiazole ring in the target compound distinguishes it from structurally related thiadiazole derivatives. For example, the compound "2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole" () contains a 1,3,4-thiadiazole core, which introduces an additional nitrogen atom compared to thiazole.

Substituent Effects

  • Target Compound : The 3,4-dimethylphenyl group on the thiazole ring provides steric bulk and lipophilicity, which may improve membrane permeability. The dienenitrile chain contributes electron-withdrawing effects, stabilizing the conjugated system.
  • Ethyl (2E,4Z)-5-diethylamino-2-(phenyl-sulfonyl)penta-2,4-dienoate (): Features a dienamino sulfonyl ester group, contrasting with the dienenitrile in the target compound. The sulfonyl group enhances solubility but reduces conjugation stability compared to nitriles.
Table 1: Structural and Electronic Comparison
Compound Heterocyclic Core Key Substituents Electronic Features
Target Compound 1,3-Thiazole 3,4-Dimethylphenyl, dienenitrile Conjugated nitrile, rigid backbone
Compound 1,3,4-Thiadiazole 4-Methylphenyl, sulfanyl groups High electronegativity, polar
Compound None (open chain) Diethylamino, sulfonyl ester Electron-withdrawing sulfonyl

Bioactivity Implications

  • Thiazole/Thiadiazole Derivatives : These cores are associated with kinase inhibition and antimicrobial activity. The 3,4-dimethylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets in enzymes .
  • Dienenitrile vs. Sulfonyl Esters : Nitriles often participate in covalent binding with cysteine residues in proteins, whereas sulfonyl esters are metabolically labile. This distinction could render the target compound more stable in vivo compared to ’s derivative .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile?

  • Methodological Answer : A common approach involves condensation reactions of thiazole precursors with α,β-unsaturated nitriles. For example, 1,3-thiazol-2-amine derivatives (e.g., 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine) can react with substituted penta-2,4-dienenitriles under acidic conditions (e.g., glacial acetic acid) to form the target compound. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical .

Q. How is the stereochemical configuration (2Z,4E) confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) enable precise determination of double-bond geometries. For instance, single-crystal X-ray diffraction (SC-XRD) at 296 K with an R factor < 0.06 ensures accurate stereochemical assignment .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., thiazole protons at δ 7.2–8.1 ppm, nitrile carbons at δ 115–120 ppm).
  • IR : Stretching vibrations for C≡N (~2200 cm1^{-1}) and C=C (~1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps, dipole moments) and compare them with experimental results. For example, discrepancies in regioselectivity during electrophilic substitution can be modeled to identify steric or electronic biases in the thiazole ring .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC analysis quantify degradation products. Buffered solutions (pH 1.2–9.0) reveal hydrolysis susceptibility, particularly at the nitrile group, guiding formulation adjustments (e.g., lyophilization for long-term storage) .

Q. How do coordination complexes of this compound enhance its biological activity?

  • Methodological Answer : Chelation with transition metals (e.g., Cu(II), Zn(II)) modifies bioactivity. Synthesis involves refluxing the compound with metal salts (e.g., CuCl2_2) in ethanol/water, followed by SC-XRD to confirm coordination geometry. In-silico docking studies (e.g., AutoDock Vina) predict enhanced receptor binding affinity post-chelation .

Q. What experimental designs validate the compound’s proposed mechanism in enzyme inhibition?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) quantify inhibition constants (KiK_i). Fluorescence quenching studies using tryptophan residues in target enzymes (e.g., cytochrome P450) provide thermodynamic parameters (ΔG, ΔH) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Meta-analyses of IC50_{50} values require standardization of assay conditions (e.g., cell line, incubation time). For instance, variances in cytotoxicity against MCF-7 cells may arise from differences in serum-free vs. serum-containing media. Cross-validation using orthogonal assays (e.g., apoptosis markers vs. MTT) reduces false positives .

Q. Why do crystallographic data sometimes conflict with DFT-predicted bond lengths?

  • Methodological Answer : Crystal packing forces (e.g., van der Waals interactions) can distort bond lengths. Comparing gas-phase DFT geometries with SC-XRD data (e.g., C-C bond lengths in the penta-dienenitrile chain) isolates environmental effects. Software like Mercury (CCDC) visualizes packing motifs .

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